2-Methylpyrimidine-4-sulfinicacid

Medicinal Chemistry Organic Synthesis Chemical Biology

Procurement challenge: Generic substitution with the common 2-Methylpyrimidine-4-sulfonic acid analog is high-risk due to the profoundly different electronic properties and reactivity driven by the sulfinic acid (-SO2H) oxidation state. This specific compound is essential where redox-controlled synthesis of sulfoxide, sulfone, or sulfonamide derivatives is required. - Unique Ambiphilic Reactivity: Functions as both electrophile and nucleophile, enabling C-S and C-C bond formations that sulfonic acids cannot perform. - Verified Identity: Molecular Formula C5H6N2O2S; Molecular Weight 158.18 g/mol; InChIKey JKVHJKCDSOJTID-UHFFFAOYSA-N. - Supply Assurance: In stock with standard pack sizes (100 mg, 250 mg, 1 g, and bulk custom). Competitive pricing and reliable global shipping for your research continuity.

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
Cat. No. B13110621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrimidine-4-sulfinicacid
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)S(=O)O
InChIInChI=1S/C5H6N2O2S/c1-4-6-3-2-5(7-4)10(8)9/h2-3H,1H3,(H,8,9)
InChIKeyJKVHJKCDSOJTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Characterization and Availability of 2-Methylpyrimidine-4-sulfinic acid


2-Methylpyrimidine-4-sulfinic acid is an organosulfur compound belonging to the pyrimidine family, characterized by a sulfinic acid group (-SO2H) at the 4-position and a methyl group at the 2-position of the heterocyclic ring. The compound's IUPAC name and InChI key are formally defined in select chemical databases, but its presence in primary research literature and reputable vendor catalogs is minimal, with information often being dominated by the more common sulfonic acid analog [1]. This scarcity directly impacts the ability to make evidence-based procurement decisions based on quantitative differentiation.

Organosulfur pyrimidine building block
Limited primary literature and vendor data
Exploratory research or derivatization studies

The Specificity Gap: Why 2-Methylpyrimidine-4-sulfinic acid is Not Interchangeable


For compounds in the pyrimidine sulfinic acid class, generic substitution is highly risky due to the profound impact of the sulfur oxidation state and ring position on electronic properties, reactivity, and biological target engagement. Closely related analogs like 2-Methylpyrimidine-4-sulfonic acid or 2-(Methylsulfinyl)pyrimidine possess fundamentally different chemical behaviors, making them unsuitable as direct replacements. The sulfinic acid moiety (-SO2H) is a distinct, ambiphilic functional group with unique reactivity profiles as both an electrophile and a nucleophile compared to sulfonic acids (-SO3H) or sulfides, as established in broader organosulfur chemistry [1]. However, specific quantitative evidence proving this for the target compound against named analogs is currently absent from permitted, authoritative sources.

Sulfonic acid analogs Oxidation state alters ambiphilic reactivity and electrophile/nucleophile balance
Sulfinyl/methylthio analogs Sulfur oxidation level and connectivity dictate C–S bond-forming pathways
Generic pyrimidines Ring substitution pattern affects electronic properties and target engagement

Quantitative Differentiation Evidence for 2-Methylpyrimidine-4-sulfinic acid


No Direct Comparator Data Found Against Key Analogs

An exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited sources) failed to yield any study presenting quantitative data for 2-Methylpyrimidine-4-sulfinic acid benchmarked against its closest analogs, such as 2-Methylpyrimidine-4-sulfonic acid, 2-(Methylsulfinyl)pyrimidine, or 2-Methylpyrimidine-4-thiol. Therefore, no direct head-to-head comparison, cross-study comparable, or even reliable class-level inference data can be presented for this specific compound.

Comparator Data
Data to verify
No direct comparison found
Absence of quantitative differentiation data limits substitution risk assessment
Class-level inference only; supplier-independent validation needed
Medicinal Chemistry Organic Synthesis Chemical Biology

Application Scenarios for 2-Methylpyrimidine-4-sulfinic acid Based on Available Evidence


Exploratory Chemical Synthesis Intermediate

Given the unique reactivity of sulfinic acids in forming C-S and C-C bonds as described in the broader chemical literature [1], the compound may be explored as a building block for creating more complex sulfoxide, sulfone, or sulfonamide derivatives. However, no specific protocol or yield advantage has been demonstrated for this exact compound over its analogs in any permitted source.

Biochemical Enzyme Inhibition Probe

The structural similarity to natural pyrimidine bases suggests potential as a substrate mimic for enzymes in nucleotide metabolism pathways. Yet, no measured IC50, Ki, or target engagement data comparing this compound to its sulfonic acid or other pyrimidine variants are available to support this application for procurement.

Procurement for Method Development and Validation

In analytical chemistry, the compound might be considered as a reference standard for developing HPLC or LC-MS methods to detect pyrimidine sulfinic acid impurities. However, the lack of certified reference material status and comparative purity or stability data against the sulfonic acid analog precludes a data-driven selection.

Application
Selection Property
Validation Focus
Exploratory synthesis intermediate
Sulfinic acid reactivity potential
Reaction protocol development
Enzyme inhibition probe
Pyrimidine scaffold mimicry
Target engagement assay context
Analytical method development
Reference standard potential
Purity and stability characterization
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